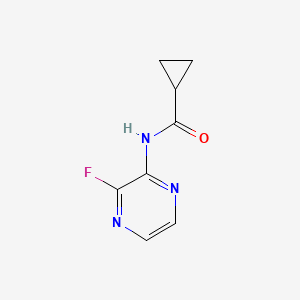
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring attached to a carboxylic acid group, which is further linked to a 3-fluoro-pyrazin-2-yl amide moiety. The presence of the cyclopropane ring and the fluorinated pyrazine ring contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of Cyclopropanecarboxylic Acid: This can be achieved through the cyclopropanation of an appropriate alkene using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the Fluorinated Pyrazine Ring: The 3-fluoro-pyrazin-2-yl group can be introduced via nucleophilic substitution reactions using fluorinated pyrazine derivatives.
Amidation Reaction: The final step involves the coupling of the cyclopropanecarboxylic acid with the 3-fluoro-pyrazin-2-yl amine under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the cyclopropane ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Cyclopropanecarboxylic acid(3-fluoro-pyrazin-2-yl)-amide can be compared with other similar compounds, such as:
Cyclopropanecarboxylic acid derivatives: These compounds share the cyclopropane ring but differ in the substituents attached to the carboxylic acid group.
Fluorinated pyrazine derivatives: These compounds contain the fluorinated pyrazine ring but may have different functional groups attached.
Uniqueness
The combination of the cyclopropane ring and the fluorinated pyrazine ring in this compound imparts unique chemical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8FN3O |
|---|---|
Peso molecular |
181.17 g/mol |
Nombre IUPAC |
N-(3-fluoropyrazin-2-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C8H8FN3O/c9-6-7(11-4-3-10-6)12-8(13)5-1-2-5/h3-5H,1-2H2,(H,11,12,13) |
Clave InChI |
HBTXFYOXQXBZFL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)NC2=NC=CN=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Bromo-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757583.png)
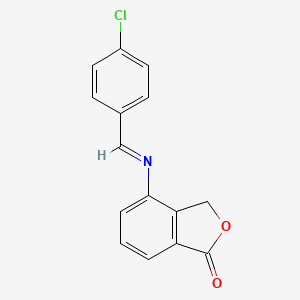

![6-Hydroxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B11757603.png)
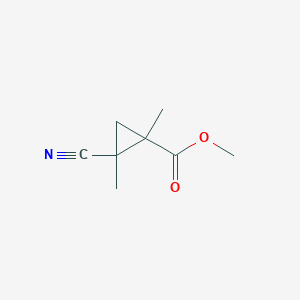
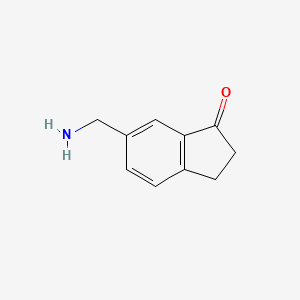
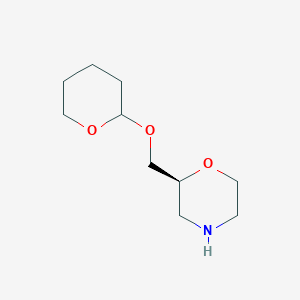
![8-Methoxy-3,3a,4,9-tetrahydroisoxazolo[4,3-g]isoquinoline](/img/structure/B11757630.png)

![Methyl 6-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B11757643.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}(propyl)amine](/img/structure/B11757654.png)
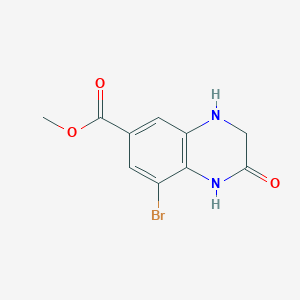
![2-(difluoromethyl)-1H-benzo[d]imidazol-7-ol](/img/structure/B11757664.png)
